molecular formula C7H5BrClNO4S B14861440 Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14861440
M. Wt: 314.54 g/mol
InChI Key: BDKKHRJSDHTMRS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is known for its unique structure, which includes a bromine atom, a chlorosulfonyl group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate typically involves the bromination of 2-methylpyridine followed by chlorosulfonation. The reaction conditions often include the use of bromine or bromotrimethylsilane for the bromination step . The chlorosulfonation step involves the use of chlorosulfonic acid or similar reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorosulfonation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

methyl 6-bromo-4-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C7H5BrClNO4S/c1-14-7(11)5-2-4(15(9,12)13)3-6(8)10-5/h2-3H,1H3

InChI Key

BDKKHRJSDHTMRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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